molecular formula C7H7ClN2O B15308944 2-chloro-N-methyl-N-nitrosoaniline

2-chloro-N-methyl-N-nitrosoaniline

Cat. No.: B15308944
M. Wt: 170.59 g/mol
InChI Key: DIBMOUBPECUJAX-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-nitrosoaniline is a yellow crystalline solid with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol. It is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-nitrosoaniline typically involves the nitrosation of N-methyl-2-chloroaniline. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to control the formation of the nitroso compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of N-methyl-2-chloroaniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2-chloro-N-methyl-N-nitrosoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-nitrosoaniline: Lacks the chlorine substituent.

    2-chloroaniline: Lacks the nitroso and N-methyl groups.

    N-methyl-2-chloroaniline: Lacks the nitroso group.

Uniqueness

2-chloro-N-methyl-N-nitrosoaniline is unique due to the presence of both the nitroso and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-methylnitrous amide

InChI

InChI=1S/C7H7ClN2O/c1-10(9-11)7-5-3-2-4-6(7)8/h2-5H,1H3

InChI Key

DIBMOUBPECUJAX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Cl)N=O

Origin of Product

United States

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